molecular formula C12H19NO B1419223 4-[(2-Methylpentyl)oxy]aniline CAS No. 946662-66-4

4-[(2-Methylpentyl)oxy]aniline

Cat. No. B1419223
CAS RN: 946662-66-4
M. Wt: 193.28 g/mol
InChI Key: FGSDHKXYJLPGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2-Methylpentyl)oxy]aniline” is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-[(2-Methylpentyl)oxy]aniline” is represented by the formula C12H19NO . The InChI code for this compound is 1S/C12H19NO/c1-3-4-10(2)9-14-12-7-5-11(13)6-8-12/h5-8,10H,3-4,9,13H2,1-2H3 .

Scientific Research Applications

Synthesis and Characterization

  • 4-[(2-Methylpentyl)oxy]aniline and its derivatives are used in the synthesis of azobenzenes and other azo compounds. A study by Priewisch and Rück-Braun (2005) describes the oxidation of anilines to create nitrosoarenes, which are key intermediates for synthesizing azobenzenes with various substitutions (Priewisch & Rück-Braun, 2005).

Biological Applications

  • Mini et al. (2020) explored 4-methyl-(2-nitrobenzylidene)aniline, a derivative of 4-[(2-Methylpentyl)oxy]aniline, for its potential antibacterial properties. Their study includes docking studies and spectral analysis, hinting at the biological applications of such compounds (Mini, Beaula, Muthuraja, & Jothy, 2020).

Nanoagents and Imaging

  • Cavalli et al. (2012) utilized aniline derivatives in the development of bimodal imaging nanoagents. Their research involved conjugating a cell-penetrating peptide to superparamagnetic iron oxide nanoparticles, demonstrating the utility of aniline derivatives in biomedical imaging (Cavalli, Carbajo, Acosta, Lope-Piedrafita, Candiota, Arús, Royo, & Albericio, 2012).

Liquid Crystal Research

  • Yeap, Hng, Yeap, Górecka, Ito, Ueno, Okamoto, Mahmood, & Imrie (2009) investigated the synthesis and characterization of non-symmetric liquid crystal dimers, including derivatives of 4-[(2-Methylpentyl)oxy]aniline. Their work contributes to the understanding of the transitional properties of liquid crystals (Yeap, Hng, Yeap, Górecka, Ito, Ueno, Okamoto, Mahmood, & Imrie, 2009).

Electrochemical Applications

  • del Pozo, Sánchez-Sánchez, Vázquez, Blanco, Petit-Domínguez, Martín-Gago, Casero, & Quintana (2019) described the development of an electrochemical sensor for 4,4′-oxydianiline, a related compound. This study highlights the potential of aniline derivatives in developing sensitive detection methods for environmental monitoring (del Pozo et al., 2019).

Safety and Hazards

“4-[(2-Methylpentyl)oxy]aniline” is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the current resources.

properties

IUPAC Name

4-(2-methylpentoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-10(2)9-14-12-7-5-11(13)6-8-12/h5-8,10H,3-4,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSDHKXYJLPGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylpentyl)oxy]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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